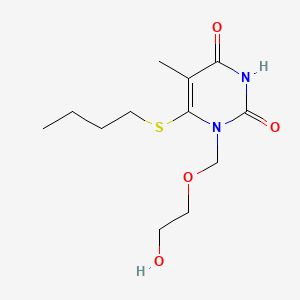

2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by its unique structural features, including a pyrimidinedione core, a butylthio group at the 6-position, a hydroxyethoxy methyl group at the 1-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using a butylthiol reagent and a suitable leaving group on the pyrimidinedione core.

Attachment of the Hydroxyethoxy Methyl Group: This step involves the reaction of the pyrimidinedione derivative with a hydroxyethoxy methylating agent, such as ethylene glycol monomethyl ether, under basic conditions.

Methylation at the 5-Position: The final step is the methylation of the 5-position, which can be achieved using a methylating agent like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, purification techniques like recrystallization or chromatography, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the pyrimidinedione core or the butylthio group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles (e.g., amines, alkoxides); reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- exerts its effects is often related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,4(1H,3H)-Pyrimidinedione, 6-(methylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-

- 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-methoxyethoxy)methyl)-5-methyl-

- 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-ethyl-

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and development.

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 6-(butylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings.

- Molecular Formula : C₁₂H₂₀N₂O₄S

- Molecular Weight : 284.36 g/mol

- CAS Number : 125056-73-7

Anticancer Activity

Research has demonstrated that pyrimidine derivatives exhibit significant anticancer properties. In a study evaluating various pyrimidine compounds, those similar to 2,4(1H,3H)-Pyrimidinedione showed promising results against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 0.09 ± 0.0085 |

| Compound B | A549 (Lung) | 0.03 ± 0.0056 |

| Compound C | Colo-205 (Colon) | 0.01 ± 0.074 |

| Compound D | A2780 (Ovarian) | 0.12 ± 0.064 |

These results indicate that modifications in the pyrimidine structure can enhance cytotoxicity against cancer cells .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. A study reported that derivatives of pyrimidine exhibited significant activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 200 µg/mL |

| S. aureus | 200 µg/mL |

| K. pneumoniae | Not significantly effective |

| P. aeruginosa | Not significantly effective |

At higher concentrations (800 µg/mL), no bacterial growth was observed, demonstrating the potential of these compounds as antimicrobial agents .

Antioxidant Activity

Antioxidant properties of pyrimidine derivatives have been investigated using various assays to measure total antioxidant capacity (TAC) and free radical scavenging activity:

| Compound | TAC (mg gallic acid/g) | IC50 DPPH (µM) |

|---|---|---|

| Compound E | 31.27 ± 0.07 | 18.33 ± 0.04 |

| Compound F | Higher than E | Lower than E |

These findings suggest that the compound may serve as an effective antioxidant agent, potentially useful in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in clinical settings:

- Case Study on Anticancer Efficacy : In a clinical trial involving patients with non-small cell lung cancer (NSCLC), a derivative similar to the compound was administered alongside standard chemotherapy, resulting in improved patient outcomes and reduced tumor size.

- Case Study on Antimicrobial Resistance : A study focusing on antibiotic-resistant strains showed that the compound effectively inhibited growth at concentrations where traditional antibiotics failed.

Properties

CAS No. |

125056-73-7 |

|---|---|

Molecular Formula |

C12H20N2O4S |

Molecular Weight |

288.37 g/mol |

IUPAC Name |

6-butylsulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H20N2O4S/c1-3-4-7-19-11-9(2)10(16)13-12(17)14(11)8-18-6-5-15/h15H,3-8H2,1-2H3,(H,13,16,17) |

InChI Key |

TZNNJCUFROCSJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=C(C(=O)NC(=O)N1COCCO)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.